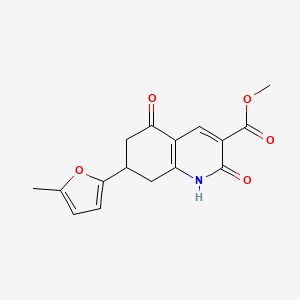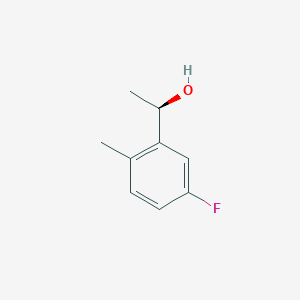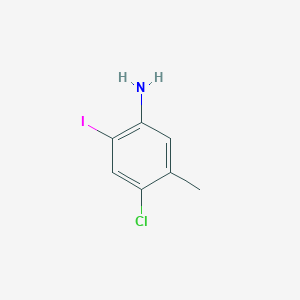
3-Chloro-2-formyl-4-methylphenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves boron-based chemistry, specifically boronic acid derivatives. While I don’t have specific synthetic procedures for this exact compound, boronic acids are commonly prepared through reactions involving boron trifluoride (BF3) or other boron reagents. These reactions often utilize Suzuki–Miyaura coupling or hydroboration methods .
Applications De Recherche Scientifique
Supramolecular Architecture
Studies on halophenylboronic acids, including structures similar to 3-Chloro-2-formyl-4-methylphenylboronic acid, have revealed insights into crystal structures and supramolecular architecture. These compounds are characterized by their ability to form stable structures through O−H···O interactions and C−H···X (X = Cl, Br, and I) interactions, which are essential in crystal packing and the formation of three-dimensional structures with channels occupied by water molecules (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Molecular Docking Studies
Phenylboronic acids, including those structurally related to this compound, are utilized as synthetic intermediates in organic synthesis, particularly in the Suzuki-Miyaura reaction. This reaction is pivotal for the synthesis of various inhibitors of serine proteases. Molecular docking studies have shown that compounds structurally similar to this compound exhibit binding affinity with anti-apoptotic proteins, indicating their potential in medicinal chemistry (Tanış, Kurt, Yalçın, & Ercan, 2020).
Synthesis of Complex Compounds
The ability of compounds structurally related to this compound to undergo rapid formation with other molecules in neutral aqueous solutions has been documented. Such reactions are valuable for bioorthogonal coupling reactions, demonstrating orthogonality to protein functional groups and stability under physiological conditions (Dilek, Lei, Mukherjee, & Bane, 2015).
Applications in Organic Synthesis
Research on boronic acids, including this compound, extends to their role as intermediates in organic synthesis. They have been utilized in the development of polymorphs for pharmaceutical applications, demonstrating the importance of solid-state characterization and the selection of polymorphs based on their physical properties for drug development (Katrincic et al., 2009).
Material Science Applications
The interaction of phenylboronic acids with various substrates, including their adsorption mechanisms, has implications for material science, especially in the development of sensors and coatings. Studies on fluoro and formyl analogues of phenylboronic acids have shed light on the influence of substituent type and position on adsorption mechanisms, crucial for designing materials with specific surface properties (Piergies et al., 2013).
Safety and Hazards
- MSDS : Link to MSDS
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-2-formyl-4-methylphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The resulting changes include the formation of new carbon–carbon bonds, which are fundamental to many biochemical processes and synthetic procedures .
Pharmacokinetics
It’s known that the compound is solid at room temperature , suggesting that its bioavailability could be influenced by factors such as solubility and stability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound should be stored at temperatures between 2-8°C to maintain its stability . Safety precautions should also be taken to avoid dust formation and release into the environment .
Analyse Biochimique
Biochemical Properties
3-Chloro-2-formyl-4-methylphenylboronic acid plays a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides, leading to the formation of biaryl compounds . The compound’s boronic acid group interacts with enzymes and proteins that facilitate these coupling reactions, enhancing the efficiency and selectivity of the process .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in biochemical synthesis. It influences cell function by participating in the synthesis of complex organic molecules that can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the products of Suzuki-Miyaura coupling reactions involving this compound can modulate the activity of various cellular enzymes and receptors, thereby impacting cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its boronic acid group, which forms reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in Suzuki-Miyaura coupling reactions, where it facilitates the transfer of organic groups to palladium catalysts . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo experiments, although its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including irritation and damage to tissues . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the oxidation and reduction of its functional groups, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its impact on cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can participate in biochemical reactions . The localization of this compound within cells can affect its activity and function, influencing various cellular processes .
Propriétés
IUPAC Name |
(3-chloro-2-formyl-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJZIYSBECJNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)Cl)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224529 | |
| Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-37-9 | |
| Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)


![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)
![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)
![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)





